3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Overview
Description
3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline is an organic compound with the molecular formula C13H14N4. It is a heterocyclic aromatic amine that has been studied for its mutagenic and carcinogenic properties. This compound is often used in scientific research to understand the mechanisms of mutagenesis and carcinogenesis.
Preparation Methods
The synthesis of 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline is widely used in scientific research due to its mutagenic properties. It is used in:
Chemistry: To study the mechanisms of chemical reactions involving heterocyclic aromatic amines.
Biology: To investigate the effects of mutagenic compounds on cellular processes and DNA.
Medicine: To understand the role of mutagenic compounds in the development of cancer and other diseases.
Industry: As a reference compound in the development of analytical methods for detecting mutagenic substances in food and environmental samples
Mechanism of Action
The mutagenic and carcinogenic effects of 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline are primarily due to its ability to form DNA adducts. These adducts can cause mutations by interfering with the normal replication and repair processes of DNA. The compound targets specific molecular pathways involved in DNA synthesis and repair, leading to chromosomal anomalies and gene mutations .
Comparison with Similar Compounds
3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline is similar to other heterocyclic aromatic amines such as:
- 2-Amino-3-methylimidazo[4,5-f]quinoline
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine These compounds share similar structures and mutagenic properties but differ in their specific chemical reactivity and biological effects. The uniqueness of 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline lies in its specific molecular interactions and the types of DNA adducts it forms .
Properties
IUPAC Name |
N,N,3-trimethylimidazo[4,5-f]quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-16(2)13-15-12-9-5-4-8-14-10(9)6-7-11(12)17(13)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIKYLLSLVQQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145046 | |
Record name | 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-27-5 | |
Record name | N,N,3-Trimethyl-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102408-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-dimethylamino-imidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT2M57B64Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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